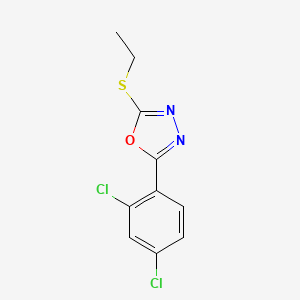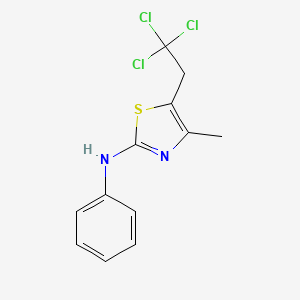
2-(2,4-Dichlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dichlorophenyl)-5-(ethylsulfanyl)-1,3,4-oxadiazole is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 2,4-dichlorophenyl group and an ethylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-5-(ethylsulfanyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carbon disulfide followed by oxidative cyclization. One common method includes the reaction of 2,4-dichlorobenzohydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the corresponding 1,3,4-oxadiazole ring. The ethylsulfanyl group can be introduced via nucleophilic substitution using ethylthiol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
2-(2,4-Dichlorophenyl)-5-(ethylsulfanyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the phenyl ring can be reduced to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(2,4-Dichlorophenyl)-5-(ethylsulfanyl)-1,3,4-oxadiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or other biological effects. The exact pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
2-(2,4-Dichlorophenyl)-1,3,4-oxadiazole: Lacks the ethylsulfanyl group.
5-(Ethylsulfanyl)-1,3,4-oxadiazole: Lacks the 2,4-dichlorophenyl group.
2-(2,4-Dichlorophenyl)-5-methyl-1,3,4-oxadiazole: Has a methyl group instead of an ethylsulfanyl group.
Uniqueness
2-(2,4-Dichlorophenyl)-5-(ethylsulfanyl)-1,3,4-oxadiazole is unique due to the presence of both the 2,4-dichlorophenyl and ethylsulfanyl groups, which may confer distinct chemical and biological properties compared to its analogs
属性
CAS 编号 |
5352-48-7 |
|---|---|
分子式 |
C10H8Cl2N2OS |
分子量 |
275.15 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H8Cl2N2OS/c1-2-16-10-14-13-9(15-10)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3 |
InChI 键 |
ZVXDKXMLYYUAIV-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=NN=C(O1)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,2S,3aR)-7-chloro-1-[(4-methylphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15020212.png)
![4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B15020213.png)
![2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol](/img/structure/B15020215.png)
![2-(2-Chlorobenzyl)-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B15020220.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]heptanehydrazide](/img/structure/B15020222.png)
![N'-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2,5-dimethylphenyl)amino]acetohydrazide](/img/structure/B15020230.png)
![(3Z)-1-{[cyclohexyl(methyl)amino]methyl}-3-[(2,3-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B15020250.png)
![O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} dimethylcarbamothioate](/img/structure/B15020254.png)
![N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenoxyacetamide](/img/structure/B15020255.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15020263.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide](/img/structure/B15020277.png)

![6-[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15020286.png)
